

# Application Notes and Protocols for Nickel-Based Materials in Carbon Dioxide Capture

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## Compound of Interest

Compound Name: Nickel carbonate

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## Introduction

While the direct application of **nickel carbonate** as a primary sorbent for carbon dioxide (CO<sub>2</sub>) capture is not extensively documented in scientific literature, various other nickel-based materials have demonstrated significant promise in this field. These materials, including nickel nanoparticles (NiNPs), nickel-doped metal oxides, and nickel hydroxides, offer diverse mechanisms for CO<sub>2</sub> capture, ranging from enhanced dissolution and mineralization to integrated capture and conversion, and electrochemical separation. This document provides detailed application notes and protocols for the use of these nickel-based materials in CO<sub>2</sub> capture research.

## I. Nickel Nanoparticles (NiNPs) for Enhanced CO<sub>2</sub> Dissolution and Mineralization

Nickel nanoparticles have been investigated for their catalytic role in enhancing the dissolution of CO<sub>2</sub> in aqueous solutions, a rate-limiting step in many carbon capture and mineralization processes.<sup>[1]</sup> Their high surface-area-to-volume ratio provides numerous active sites for CO<sub>2</sub> hydration.<sup>[2]</sup>

## Data Presentation

Parameter	Value	Conditions	Reference
CO <sub>2</sub> Dissolution Rate			
5 nm NiNPs	77%	Seawater, 28 mg/L NiNPs	[2]
10 nm NiNPs	71%	Seawater, 28 mg/L NiNPs	[2]
20 nm NiNPs	43%	Seawater, 28 mg/L NiNPs	[2]
CO <sub>2</sub> Gas Utilization Efficiency	96.7%	with 30 ppm NiNPs	[3]
87.8%	without catalyst	[3]	

## Experimental Protocols

### 1. Synthesis of PVP-Coated Nickel Nanoparticles (Polyol Method)[2]

- Objective: To synthesize nickel nanoparticles of varying sizes with a polymer coating to prevent agglomeration.
- Materials: Nickel(II) nitrate hexahydrate, ethylene glycol, polyvinylpyrrolidone (PVP), sodium borohydride (NaBH<sub>4</sub>).
- Procedure:
  - Dissolve 60 mg of nickel(II) nitrate hexahydrate in 20 mL of ethylene glycol.
  - Add 600 mg of PVP as a stabilizer.
  - Slowly introduce 180 mg of NaBH<sub>4</sub> to the mixture while stirring continuously at 200 rpm.
  - Control the nanoparticle size by adjusting the reaction temperature and time (e.g., 180°C for 30 min for ~5 nm particles, 160°C for 45 min for ~10 nm, and 130°C for 90 min for ~20 nm).[2]

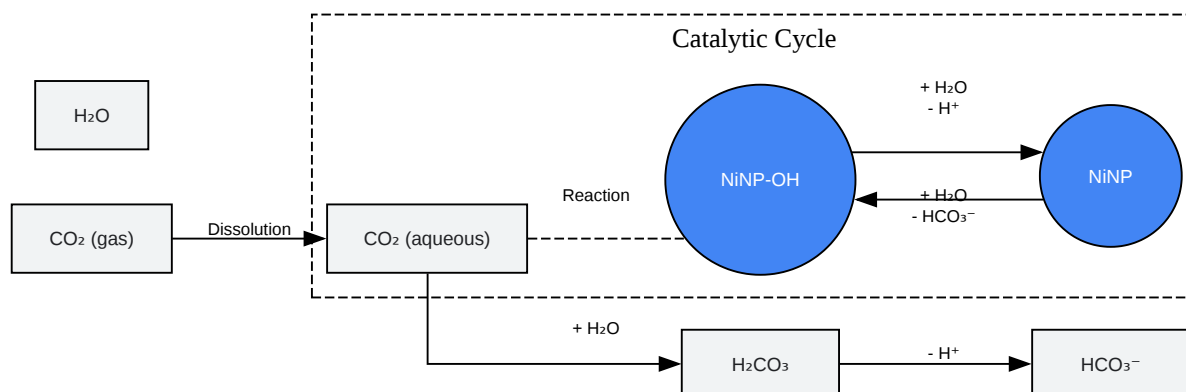
- Characterize the synthesized NiNPs using Transmission Electron Microscopy (TEM) to confirm size and morphology.

## 2. Evaluation of CO<sub>2</sub> Dissolution Enhancement in a Flow-Focusing Microchannel[2]

- Objective: To quantify the effect of NiNPs on the rate of CO<sub>2</sub> dissolution.
- Apparatus: Flow-focusing microfluidic device, high-speed camera.
- Procedure:
  - Prepare test solutions of natural seawater with a constant NiNP concentration (e.g., 28 mg/L).[2]
  - Disperse the NiNPs homogeneously using sonication.
  - Maintain a constant solvent flow rate (e.g., 35 µL/min) and CO<sub>2</sub> gas pressure (e.g., 4.5 psig) to generate stable CO<sub>2</sub> microbubbles.[2]
  - Record the size of the CO<sub>2</sub> microbubbles at different points along the microchannel using a high-speed camera.
  - Calculate the dissolution rate based on the change in bubble size over time and distance.

## Mechanism of Action

The proposed mechanism involves the interaction of NiNPs with water molecules to form hydroxyl groups on their surface. These hydroxyl groups then react with CO<sub>2</sub>, facilitating its conversion to bicarbonate ions, thereby accelerating the dissolution of CO<sub>2</sub> into the aqueous phase.[1]



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Catalytic enhancement of CO<sub>2</sub> dissolution by NiNPs.

## II. Nickel-Doped Calcium Oxide (NiO-CaO) Sorbents for High-Temperature CO<sub>2</sub> Capture

Introducing nickel oxide as a dopant into calcium oxide (CaO) sorbents has been shown to improve their CO<sub>2</sub> capture capacity and kinetics at high temperatures. The addition of NiO can enhance the structural stability of the sorbent, mitigating sintering and preserving a porous structure over multiple capture-release cycles.

### Data Presentation

Sorbent	CO <sub>2</sub> Sorption Capacity (mmol CO <sub>2</sub> /mmol CaO)	Sorption Temperature (°C)	Reference
Pure CaO	0.61	600	[4]
CaO:NiO	0.79	600	[5]

Sorbent	CO <sub>2</sub> Sorption Rate (mmol CO <sub>2</sub> /mmol CaO.min)	Sorption Temperature (°C)	Stage	Reference
Pure CaO	0.18	600	Chemical Reaction Controlled	[4]
CaO:NiO	0.78	600	Chemical Reaction Controlled	[5]

Sorbent	Initial Adsorption Capacity (g/g)	Adsorption Capacity after 25 Cycles (g/g)	Adsorption Temperature (°C)	Reference
Fe-CaY	0.62	0.59	650	[6]
Fe-Ni-CaY	>0.6	-	650	[6]
Co-Ni-CaY	0.57	-	600	[6]

## Experimental Protocols

### 1. Synthesis of NiO-Doped CaO Sorbents (Sol-Gel Method)[4][5]

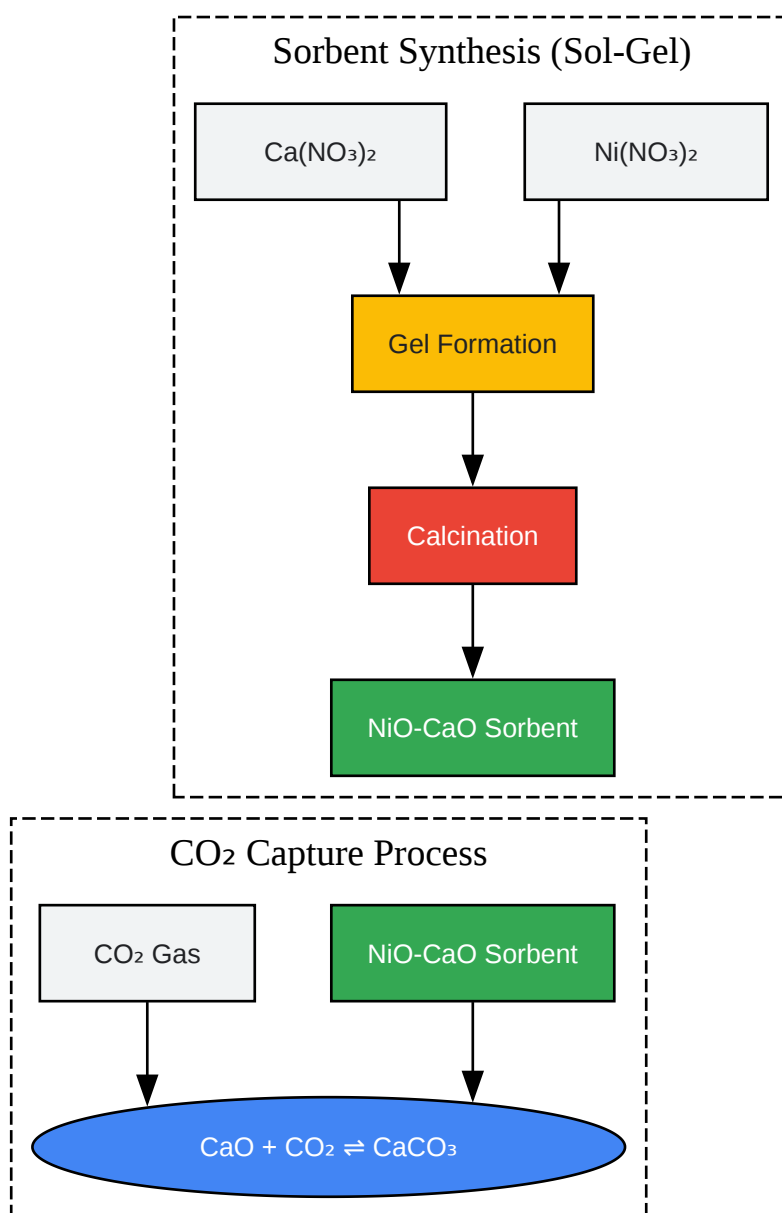
- Objective: To prepare a nanostructured CaO-based sorbent with finely dispersed NiO.
- Materials: Calcium nitrate tetrahydrate, nickel nitrate hexahydrate, citric acid, ethanol.
- Procedure:
  - Prepare separate solutions of calcium nitrate and nickel nitrate in ethanol.
  - Mix the solutions in the desired molar ratio.
  - Add citric acid as a chelating agent.

- Heat the solution to form a gel, followed by drying and calcination at a high temperature (e.g., 700-800°C) to obtain the NiO-doped CaO sorbent.

## 2. Thermogravimetric Analysis (TGA) for CO<sub>2</sub> Sorption Evaluation

- Objective: To measure the CO<sub>2</sub> capture capacity and kinetics of the synthesized sorbents.
- Apparatus: Thermogravimetric Analyzer (TGA) coupled with a gas delivery system.
- Procedure:
  - Place a known mass of the sorbent in the TGA crucible.
  - Heat the sample to a high temperature (e.g., 850°C) under an inert atmosphere (e.g., N<sub>2</sub>) to ensure complete calcination of any residual carbonate.
  - Cool the sample to the desired sorption temperature (e.g., 600-700°C).
  - Switch the gas flow to a CO<sub>2</sub>-containing mixture (e.g., 15% CO<sub>2</sub> in N<sub>2</sub>).
  - Record the weight gain over time, which corresponds to the amount of CO<sub>2</sub> captured.
  - For cyclic studies, regenerate the sorbent by heating to a higher temperature (e.g., 850°C) in an inert atmosphere to release the captured CO<sub>2</sub> and repeat the sorption step.

## Logical Relationship



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Workflow for NiO-CaO sorbent synthesis and CO<sub>2</sub> capture.

### III. Electrochemical CO<sub>2</sub> Capture Using Nickel Hydroxide

Electrochemical methods offer a non-thermal approach to CO<sub>2</sub> capture and release. A system utilizing nickel hydroxide ( $\text{Ni}(\text{OH})_2$ ) battery electrodes can create a pH swing to capture CO<sub>2</sub> as carbonate and bicarbonate ions and then release it in a concentrated stream.[7]

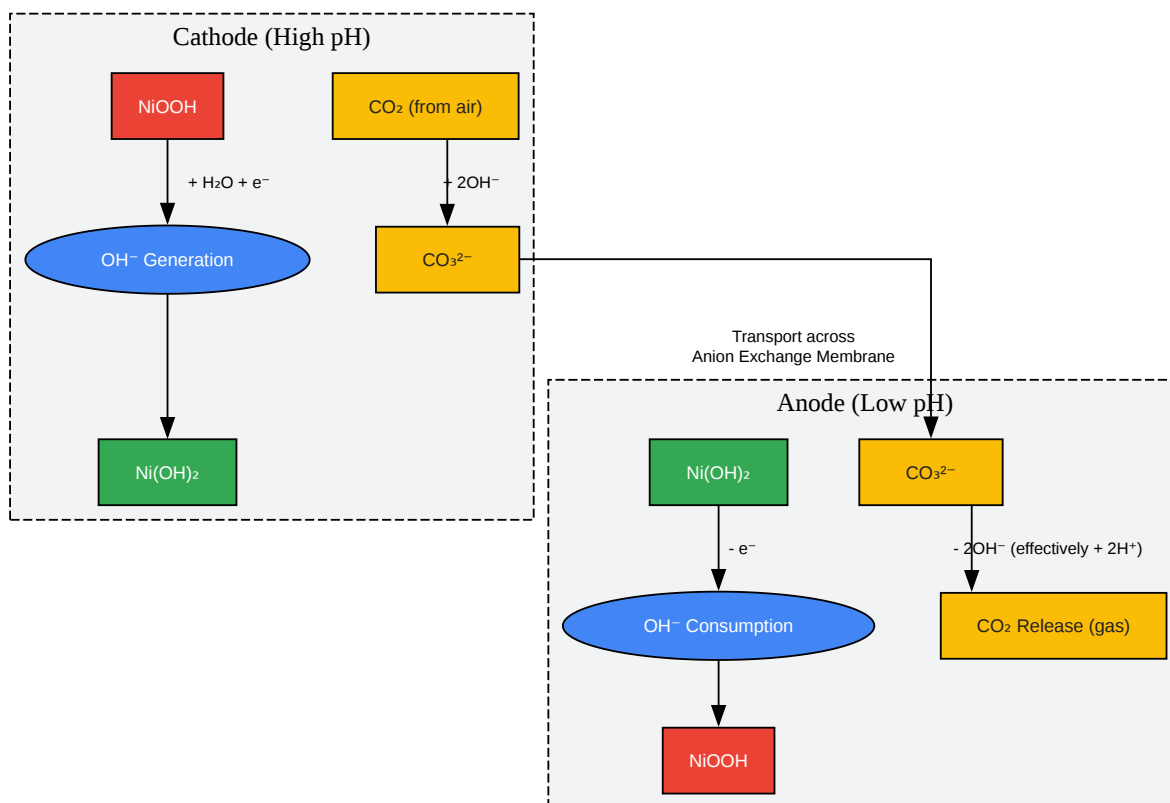
## Experimental Protocols

### 1. Assembly of a Nickel Hydroxide-Based Electrochemical Cell for CO<sub>2</sub> Capture<sup>[7]</sup>

- Objective: To construct an electrochemical cell capable of capturing CO<sub>2</sub> from the air.
- Components: Two nickel hydroxide (Ni(OH)<sub>2</sub>) electrodes, an anion exchange membrane, electrolyte (e.g., a supporting salt solution).
- Procedure:
  - Assemble the two Ni(OH)<sub>2</sub> electrodes on either side of the anion exchange membrane to form a membrane electrode assembly (MEA).
  - Place the MEA in an electrochemical cell with compartments for the catholyte and anolyte.
  - At the cathode, apply a potential to drive the reaction:  $\text{NiOOH} + \text{H}_2\text{O} + \text{e}^- \rightarrow \text{Ni(OH)}_2 + \text{OH}^-$ . The produced hydroxide ions react with CO<sub>2</sub> from the air:  $\text{CO}_2 + 2\text{OH}^- \rightarrow \text{CO}_3^{2-} + \text{H}_2\text{O}$ .
  - The carbonate ions are transported across the anion exchange membrane to the anode.
  - At the anode, the reverse reaction occurs:  $\text{Ni(OH)}_2 + \text{OH}^- \rightarrow \text{NiOOH} + \text{H}_2\text{O} + \text{e}^-$ . The consumption of hydroxide ions lowers the pH, causing the release of CO<sub>2</sub>:  $\text{CO}_3^{2-} + 2\text{H}^+ \rightarrow \text{H}_2\text{CO}_3 \rightarrow \text{H}_2\text{O} + \text{CO}_2 (\text{gas})$ .

## Signaling Pathway





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Electrochemical CO<sub>2</sub> capture and release cycle.

## Conclusion

Nickel-based materials, particularly nanoparticles, doped oxides, and hydroxides, present a versatile and promising area of research for carbon dioxide capture. The protocols and data provided herein offer a foundation for researchers to explore and develop these technologies further. While direct CO<sub>2</sub> capture by **nickel carbonate** remains an area with limited available data, its role as a precursor and its formation in various nickel-based capture systems warrant

continued investigation. Future research should focus on optimizing the synthesis of these materials, understanding their long-term stability, and scaling up these processes for industrial applications.

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